molecular formula C20H33N3O4 B1199540 N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine CAS No. 68076-38-0

N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine

Cat. No.: B1199540
CAS No.: 68076-38-0
M. Wt: 379.5 g/mol
InChI Key: SQLHQBBTNALFOQ-UHFFFAOYSA-N
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Description

N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is a synthetic derivative of spermidine, a naturally occurring polyamine. This compound is characterized by the presence of benzyloxycarbonyl and butoxycarbonyl protective groups attached to the spermidine molecule. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine typically involves the protection of the amino groups of spermidine. The process begins with the reaction of spermidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N(1)-benzyloxycarbonylspermidine. This intermediate is then reacted with butoxycarbonyl chloride under similar conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine can undergo various chemical reactions, including:

    Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield spermidine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the protective groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: Spermidine is the major product.

    Substitution: Various substituted spermidine derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential modulator of polyamine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Used in the production of polyamine derivatives for various applications.

Mechanism of Action

The mechanism of action of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine involves its interaction with cellular polyamine pathways. The compound can be hydrolyzed to release spermidine, which then participates in various cellular processes such as DNA stabilization, protein synthesis, and cell growth. The protective groups can also modulate the compound’s interaction with enzymes and receptors, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N(1)-Benzyloxycarbonylspermidine
  • N(8)-Butoxycarbonylspermidine
  • N(1)-Benzyloxycarbonyl-N(8)-acetylspermidine

Uniqueness

N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is unique due to the presence of both benzyloxycarbonyl and butoxycarbonyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to modulate polyamine metabolism makes it a valuable tool in biological and medical research.

Properties

CAS No.

68076-38-0

Molecular Formula

C20H33N3O4

Molecular Weight

379.5 g/mol

IUPAC Name

benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate

InChI

InChI=1S/C20H33N3O4/c1-20(2,3)27-19(25)23-14-8-7-12-21-13-9-15-22-18(24)26-16-17-10-5-4-6-11-17/h4-6,10-11,21H,7-9,12-16H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

SQLHQBBTNALFOQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1

Synonyms

mu-boc-spermidine
N(1)-benzyloxycarbonyl-N(8)-butoxycarbonylspermidine
N(1)-Z-N(8)-Boc-spermidine
NZBS

Origin of Product

United States

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